2-(5,7-Dinitroquinolin-8-yl)sulfanyl-1,3-benzothiazole
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Overview
Description
2-(5,7-Dinitroquinolin-8-yl)sulfanyl-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline ring substituted with nitro groups at positions 5 and 7, and a benzothiazole ring connected via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-Dinitroquinolin-8-yl)sulfanyl-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with 5,7-dinitroquinoline under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as iodine or copper salts, and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(5,7-Dinitroquinolin-8-yl)sulfanyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron powder in acidic medium.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives of the quinoline ring.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(5,7-Dinitroquinolin-8-yl)sulfanyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes .
Mechanism of Action
The mechanism of action of 2-(5,7-Dinitroquinolin-8-yl)sulfanyl-1,3-benzothiazole involves its interaction with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The benzothiazole moiety can bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(8-nitroquinolin-5-yl)sulfanyl-1,3-benzothiazole
- 2-(pentafluorosulfanyl)-1,3-benzothiazole
- 2-(trifluoromethyl)-1,3-benzothiazole
- 1,3-benzothiazole-2-thiol
Uniqueness
2-(5,7-Dinitroquinolin-8-yl)sulfanyl-1,3-benzothiazole is unique due to the presence of two nitro groups on the quinoline ring, which significantly enhances its reactivity and potential biological activity. The combination of the quinoline and benzothiazole moieties also provides a versatile scaffold for further functionalization and optimization for specific applications .
Properties
IUPAC Name |
2-(5,7-dinitroquinolin-8-yl)sulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N4O4S2/c21-19(22)11-8-12(20(23)24)15(14-9(11)4-3-7-17-14)26-16-18-10-5-1-2-6-13(10)25-16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJBHMYFCCRPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C4=C3N=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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